![molecular formula C10H12F3N3O B6437008 3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine CAS No. 2549014-75-5](/img/structure/B6437008.png)
3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine
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Overview
Description
3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine is a synthetic organic compound characterized by the presence of a pyridazine ring substituted with a trifluoroethyl azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced using reagents such as 2,2,2-trifluoroethyl trifluoromethanesulfonate.
Coupling with Pyridazine: The final step involves coupling the azetidine derivative with a pyridazine precursor under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- Trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester
Uniqueness
3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine is unique due to the combination of the pyridazine ring and the trifluoroethyl azetidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methyl-6-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c1-7-2-3-9(15-14-7)17-8-4-16(5-8)6-10(11,12)13/h2-3,8H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXVBQNKLZHAGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CN(C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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